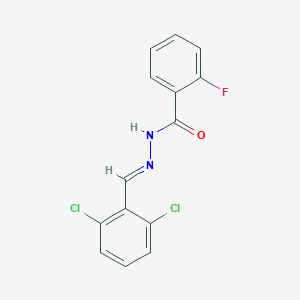![molecular formula C12H11BrN2O2S B448916 5-bromo-N'-[(5-ethyl-2-thienyl)methylene]-2-furohydrazide](/img/structure/B448916.png)
5-bromo-N'-[(5-ethyl-2-thienyl)methylene]-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a bromine atom, a furan ring, and a thiophene ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 5-bromo-2-furaldehyde and 5-ethyl-2-thiophenecarbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the hydrazone, converting it to an amine.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-N’-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide
- 5-chloro-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide
- 5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide
Uniqueness
5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide is unique due to the presence of both a furan and a thiophene ring, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H11BrN2O2S |
|---|---|
Peso molecular |
327.2g/mol |
Nombre IUPAC |
5-bromo-N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-8-3-4-9(18-8)7-14-15-12(16)10-5-6-11(13)17-10/h3-7H,2H2,1H3,(H,15,16)/b14-7+ |
Clave InChI |
ZDJVOYNPEDHNIE-VGOFMYFVSA-N |
SMILES |
CCC1=CC=C(S1)C=NNC(=O)C2=CC=C(O2)Br |
SMILES isomérico |
CCC1=CC=C(S1)/C=N/NC(=O)C2=CC=C(O2)Br |
SMILES canónico |
CCC1=CC=C(S1)C=NNC(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B448833.png)

![4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE](/img/structure/B448835.png)


![Dipropan-2-yl 3-methyl-5-{[(pentafluorophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B448838.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B448845.png)
![N'-({5-nitro-2-thienyl}methylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448850.png)

![2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B448853.png)

![1-(4-nitrophenyl)-N'~4~,N'~5~-bis[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide](/img/structure/B448859.png)
![(2E)-N-(pentafluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B448861.png)
